molecular formula C16H17N3O2 B2885432 N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034615-85-3

N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2885432
CAS RN: 2034615-85-3
M. Wt: 283.331
InChI Key: XUZFYXNHKQJMHK-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids .


Molecular Structure Analysis

The compound contains several functional groups, including a pyridine ring, a carboxamide group, and a cyclopropyl group. These groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of organic reactions. The pyridine ring, for example, can participate in electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has shown promise in the treatment of fibrotic diseases. It has been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to exhibit significant anti-fibrotic activities . The compound effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting potential as a novel anti-fibrotic drug.

Proteasome Inhibition

Initially developed as a proteasome inhibitor, this compound interferes with the proteasome’s function, which is vital for cell growth and proliferation. This activity is crucial because proteasome inhibitors are used in cancer therapy, particularly in the treatment of multiple myeloma.

Interaction with Kinases

The compound has been found to interact with various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation), which is a fundamental process in cell signaling and function.

Modulation of Transcription Factors

It also interacts with transcription factors. Transcription factors are proteins involved in the process of converting, or transcribing, DNA into RNA. Modulating these factors can influence gene expression and has implications in treating diseases like cancer.

Ion Channel Regulation

The compound has shown activity in the regulation of ion channels. Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of all living cells by allowing the flow of ions down their electrochemical gradient.

Antimicrobial Properties

Pyrimidine derivatives, which are structurally related to this compound, are known to exhibit antimicrobial activities . This suggests that the compound could be explored for its potential use in developing new antimicrobial agents.

Antiviral Applications

Similarly, related pyrimidine structures have antiviral properties . Research into this compound could extend into the development of novel antiviral drugs, which is particularly relevant in the context of emerging viral diseases.

Antitumor Potential

The compound’s interaction with various cellular mechanisms also indicates its potential in antitumor applications . By affecting cell growth and death, it could be used to develop new cancer therapies.

Future Directions

The future research directions for this compound could involve studying its biological activity, exploring its potential uses in pharmaceuticals, and developing efficient methods for its synthesis .

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19-6-2-3-14(16(19)21)15(20)18-9-11-7-13(10-17-8-11)12-4-5-12/h2-3,6-8,10,12H,4-5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZFYXNHKQJMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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